molecular formula C16H22O4Si B14270477 Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester CAS No. 130247-53-9

Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester

Cat. No.: B14270477
CAS No.: 130247-53-9
M. Wt: 306.43 g/mol
InChI Key: CFOQENWOXSXHOB-UHFFFAOYSA-N
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Description

Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester is a specialized organic compound known for its unique structural features and reactivity. This compound is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a dimethylphenylsilyl group and the carboxylic acid groups are esterified with ethanol. Its structure can be represented as:

C3H2(Si(CH3)2C6H5)(CO2C2H5)2\text{C}_3\text{H}_2(\text{Si}(\text{CH}_3)_2\text{C}_6\text{H}_5)(\text{CO}_2\text{C}_2\text{H}_5)_2 C3​H2​(Si(CH3​)2​C6​H5​)(CO2​C2​H5​)2​

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with malonic acid or its esters, such as diethyl malonate.

    Silylation: The introduction of the dimethylphenylsilyl group is achieved through a silylation reaction. This involves reacting the malonic ester with a silylating agent like dimethylphenylsilyl chloride in the presence of a base such as triethylamine.

    Esterification: If starting from malonic acid, esterification with ethanol in the presence of an acid catalyst like sulfuric acid is necessary to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Oxidation: Oxidized phenyl derivatives.

    Reduction: Diols or alcohol derivatives.

    Substitution: Various substituted silyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology

    Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.

    Drug Delivery: Forms part of drug delivery systems due to its ability to modify the solubility and stability of drugs.

Medicine

    Pharmaceuticals: Investigated for its potential in the development of new pharmaceuticals, particularly in targeting specific pathways in diseases.

Industry

    Material Science: Used in the production of advanced materials with specific properties, such as increased thermal stability or unique electronic characteristics.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in various chemical reactions. The silyl group can stabilize reactive intermediates, facilitating reactions that would otherwise be challenging. In biological systems, it can interact with specific molecular targets, altering their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the silyl group.

    Dimethylphenylsilyl derivatives: Compounds where the silyl group is attached to different backbones.

Uniqueness

Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester is unique due to the presence of both the silyl group and the ester functionalities. This combination imparts distinct reactivity and stability, making it valuable in various applications where other similar compounds might not perform as effectively.

This compound’s versatility and unique properties make it a significant subject of study in multiple scientific fields. Its ability to undergo diverse chemical reactions and its applications in research and industry highlight its importance.

Properties

CAS No.

130247-53-9

Molecular Formula

C16H22O4Si

Molecular Weight

306.43 g/mol

IUPAC Name

diethyl 2-[[dimethyl(phenyl)silyl]methylidene]propanedioate

InChI

InChI=1S/C16H22O4Si/c1-5-19-15(17)14(16(18)20-6-2)12-21(3,4)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3

InChI Key

CFOQENWOXSXHOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C[Si](C)(C)C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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